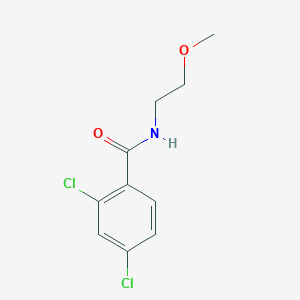

2,4-dichloro-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(2-methoxyethyl)benzamide (DMBA) is a synthetic compound that belongs to the class of amides. It is a white crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMBA has been widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxyethyl)benzamide is not fully understood. However, it is known to be a DNA-damaging agent that can cause mutations and chromosomal aberrations. 2,4-dichloro-N-(2-methoxyethyl)benzamide is metabolized in the liver to form reactive intermediates that can bind covalently to DNA and other macromolecules. This can lead to the formation of adducts that can interfere with DNA replication and transcription, ultimately leading to cell death or cancer.

Biochemical and Physiological Effects

2,4-dichloro-N-(2-methoxyethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2,4-dichloro-N-(2-methoxyethyl)benzamide has been shown to induce tumors in various organs such as the skin, breast, and lung. 2,4-dichloro-N-(2-methoxyethyl)benzamide has also been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer. In addition, 2,4-dichloro-N-(2-methoxyethyl)benzamide has been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(2-methoxyethyl)benzamide has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use reagent that can be used to induce cancer in animal models. 2,4-dichloro-N-(2-methoxyethyl)benzamide-induced tumors in animal models can be used to study the biology of cancer and develop new anticancer drugs. However, there are also limitations to the use of 2,4-dichloro-N-(2-methoxyethyl)benzamide. 2,4-dichloro-N-(2-methoxyethyl)benzamide-induced tumors in animal models may not accurately reflect the biology of human cancers. In addition, 2,4-dichloro-N-(2-methoxyethyl)benzamide can be toxic and carcinogenic, which can pose a risk to researchers working with the compound.

Future Directions

For the use of 2,4-dichloro-N-(2-methoxyethyl)benzamide in scientific research include the development of new anticancer drugs and the study of the immune system's role in cancer development and progression.

Synthesis Methods

2,4-dichloro-N-(2-methoxyethyl)benzamide can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. This reaction produces the intermediate 2,4-dichloro-N-(2-methoxyethyl)benzamide chloride. The intermediate is then treated with a base such as sodium hydroxide to produce 2,4-dichloro-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(2-methoxyethyl)benzamide has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis to produce other compounds. 2,4-dichloro-N-(2-methoxyethyl)benzamide has also been used as a model compound to study the metabolism of drugs in the liver. In addition, 2,4-dichloro-N-(2-methoxyethyl)benzamide has been used to induce cancer in animal models for the purpose of studying cancer biology and developing anticancer drugs.

properties

IUPAC Name |

2,4-dichloro-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEPJHUJDNSLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)

![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)

![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)

![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)

![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)